molecular formula C13H19N B1465817 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine CAS No. 1000556-85-3

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine

Cat. No.: B1465817
CAS No.: 1000556-85-3
M. Wt: 189.3 g/mol
InChI Key: BLQJGEKETQUNOJ-UHFFFAOYSA-N
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Description

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C13H19N It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which means it has a partially saturated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with appropriate amine precursors. One common method involves the alkylation of 5,6,7,8-tetrahydronaphthalene with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the propan-1-amine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals. Its structural similarity to known neurotransmitters suggests possible applications in neuropharmacology.

Case Studies:

  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can act as modulators of neurotransmitter activity. This opens avenues for developing treatments for neurological disorders such as depression and anxiety.

Synthesis of Novel Compounds

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can serve as a building block in organic synthesis.

Applications in Synthesis:

  • It can be utilized to synthesize more complex molecules through various chemical reactions such as alkylation and acylation.

Material Science

Due to its unique properties, this compound is being explored for use in the development of new materials.

Potential Uses:

  • Polymer Chemistry : Its amine group can participate in reactions that form polymers or copolymers with desirable mechanical properties.

Recent studies have focused on the pharmacological effects of compounds derived from tetrahydronaphthalene structures. The following insights have emerged:

  • Antidepressant Activity : Preliminary studies suggest that derivatives may exhibit antidepressant-like effects in animal models.
  • Neuroprotective Effects : Some compounds have shown potential neuroprotective properties against oxidative stress.

Mechanism of Action

The mechanism of action of 3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: A similar compound with an amine group directly attached to the naphthalene ring.

    2-Amino-5,6,7,8-tetrahydronaphthalene: Another derivative with an amine group on the naphthalene ring.

    6-Amino-1,2,3,4-tetrahydronaphthalene: A related compound with a different position of the amine group.

Uniqueness

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and potential biological activity. Its propan-1-amine chain provides additional sites for chemical modification, making it a versatile compound for various applications.

Biological Activity

3-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C13H19N. This compound is a derivative of tetrahydronaphthalene and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C13H19N
  • Molecular Weight: 201.30 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. It is hypothesized that the compound can modulate the activity of monoamine oxidase (MAO), particularly MAO-B, which plays a crucial role in the metabolism of neurotransmitters such as dopamine.

Interaction with MAO-B

Research indicates that compounds similar to this compound exhibit inhibitory effects on MAO-B. This inhibition can potentially lead to increased levels of dopamine and may have implications for treating neurodegenerative diseases such as Parkinson's disease (PD) .

In Vitro Studies

In vitro studies have demonstrated that this compound can exhibit various biological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in models of neurodegeneration.
  • Antioxidant Activity : It is believed to possess antioxidant properties that may mitigate oxidative damage in cells .

In Vivo Studies

Preliminary in vivo studies suggest that this compound may improve motor function and reduce neuroinflammation in animal models of PD. These findings indicate its potential as a therapeutic agent for neurodegenerative disorders .

Case Studies and Research Findings

StudyFindings
Perry Disease Research Investigated MAO-B inhibitors including derivatives similar to this compoundSuggested potential for use in symptomatic therapies for neurodegenerative diseases
Fragment-Based Screening Identified interactions with cysteine proteases and other enzymesHighlighted the compound's versatility in targeting multiple biological pathways
Neuroinflammation Study Showed reduction in markers of inflammation in treated animal modelsSupports the hypothesis of its protective effects against neuroinflammation

Comparison with Similar Compounds

This compound can be compared with other related compounds based on their biological activity:

Compound NameMAO-B IC50 (nM)Biological Activity
Selegiline36.0MAO-B inhibitor
Rasagiline15.4MAO-B inhibitor
This compoundTBDPotential MAO-B inhibitor

Properties

IUPAC Name

3-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h7-8,10H,1-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQJGEKETQUNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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